3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core. This bicyclic structure is substituted at the 3-position with a cyclohex-3-ene-1-carbonyl group attached to an azetidine (four-membered nitrogen-containing ring). The cyclohexene moiety introduces unsaturation, which may enhance conformational rigidity and influence interactions with biological targets.
Properties
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-11-6-14-13(19)16(11)10-7-15(8-10)12(18)9-4-2-1-3-5-9/h1-2,9-10H,3-8H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHCNNGJCFZHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the oxidation of cyclohexene derivatives, such as cyclohexene-1-carboxylic acid.
Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors under controlled conditions.
Imidazolidine-2,4-dione Formation: This moiety can be synthesized through the reaction of urea derivatives with appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the cyclohexene, azetidine, and imidazolidine-2,4-dione moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated azetidine and imidazolidine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione
- Target Compound : Features an imidazolidine-2,4-dione core (two nitrogen atoms in a five-membered ring).
- Compounds: Thiazolidine-2,4-dione derivatives (e.g., compounds 5g–5n) incorporate a sulfur atom in place of one nitrogen atom.
Substituent Analysis
A. Cyclohexene Carbonyl-Azetidine vs. Coumarin-Methyl-Thiazolidine
- Target Compound : The cyclohexene carbonyl-azetidine group introduces steric bulk and partial unsaturation, which may limit rotational freedom and enhance target selectivity.
- Compounds : Coumarin-linked methyl groups (e.g., 5g–5n) provide aromaticity and extended conjugation, favoring π-π stacking interactions in biological systems.
B. Piperidine Sulfonyl vs. Azetidine Carbonyl
- Compound : 1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione replaces the azetidine moiety with a piperidine sulfonyl group.
- Impact : The six-membered piperidine ring increases flexibility, while the sulfonyl group enhances hydrophilicity and hydrogen-bonding capacity compared to the cyclohexene carbonyl group.
Functional Group Contributions
Biological Activity
3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular architecture combining an imidazolidine ring with an azetidine moiety and a cyclohexene carbonyl group. Its molecular formula is with a molecular weight of approximately 244.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O |
| Molecular Weight | 244.30 g/mol |
| Melting Point | Varies based on purity |
| Solubility | Soluble in DMSO; limited in water |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial : Compounds containing azetidine and imidazolidine structures have shown antibacterial properties.
- Anticancer : The presence of the pyrimidine core in related compounds suggests potential anticancer activities.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, preventing substrate interaction.
The mechanism of action for this compound involves its ability to interact with specific biological targets. This interaction may inhibit enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : A study demonstrated that azetidine derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Anticancer Potential : Research on pyrimidinone derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspases. This suggests that similar structural compounds might also exhibit anticancer properties .
- Enzyme Inhibition Studies : In vitro studies showed that compounds with imidazolidine structures could inhibit specific enzymes related to inflammation and cancer progression. The binding affinity was assessed using computational modeling techniques .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the azetidine ring via cyclization reactions.
- Introduction of the cyclohexene carbonyl group through acylation reactions.
- Finalization of the imidazolidine structure via condensation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
